molecular formula C8H13Cl2FN2O B1419481 (3-Methoxy-4-fluorobenzyl)hydrazine dihydrochloride CAS No. 1185081-71-3

(3-Methoxy-4-fluorobenzyl)hydrazine dihydrochloride

Cat. No. B1419481
M. Wt: 243.1 g/mol
InChI Key: OCVJRMPQZJVMKB-UHFFFAOYSA-N
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Description

“(3-Methoxy-4-fluorobenzyl)hydrazine dihydrochloride” is a biochemical used for proteomics research . Its molecular formula is C8H11FN2O 2HCl and its molecular weight is 243.11 .

Scientific Research Applications

Molecular Structure and Chemical Reactivities

  • Study on Condensation Products : A study investigated the molecular structure and chemical reactivities of condensation products related to o-substituted benzylidenacetylacetone with hydrazine dihydrochloride. It detailed the synthesis of various compounds, including those related to methoxybenzyl groups, and analyzed their reactivities through different reactions (Kurihara et al., 1975).

Fluorescent Probes and Sensing Systems

  • Fluorescent Probe Development : Research into the development of a next-generation fluorescent probe utilizing hydrazine has been conducted. This includes the synthesis of a novel probe with high selectivity and sensitivity, capable of tracing hydrazine in various environments through fluorescence transformation (Jung et al., 2019).

Synthesis and Biological Activities

  • Synthesis of Triazoles and Thiadiazoles : A series of compounds, including 4-amino-5-aryl-3H-1,2,4-triazole-3-thiones, were synthesized using potassium hydrazinecarbodithioate salts. These compounds, containing various methoxybenzyl groups, demonstrated significant biological activities such as urease inhibition, antioxidant, and antibacterial properties (Hanif et al., 2012).

  • Antimicrobial and Anticancer Properties : Research into thiazole and imidazolidinone derivatives, including compounds with 3-methoxy-2-hydroxybenzylidene-hydrazine structures, explored their antimicrobial and anticancer properties. This study provides insight into the potential therapeutic applications of these compounds (Sherif et al., 2013).

Pharmaceutical Development and Applications

  • HIV Integrase Inhibitor : A study on a potent HIV integrase inhibitor, involving a molecule with a structure related to hydrazine groups, revealed important insights into the drug's solid-state structure and mechanism of action. This research contributes to understanding the interaction of such drugs with their targets (Bacsa et al., 2013).

  • Antibacterial and Anticancer Derivatives : The synthesis of N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives, related to hydrazine, was studied for their potential antibacterial and anticancer properties. This provides an example of how derivatives of hydrazine compounds can be leveraged in pharmaceutical research (Ahsan et al., 2016).

properties

IUPAC Name

(4-fluoro-3-methoxyphenyl)methylhydrazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11FN2O.2ClH/c1-12-8-4-6(5-11-10)2-3-7(8)9;;/h2-4,11H,5,10H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCVJRMPQZJVMKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CNN)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13Cl2FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Methoxy-4-fluorobenzyl)hydrazine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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